molecular formula C20H26N6OS B10882319 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10882319
M. Wt: 398.5 g/mol
InChI Key: GFADTTAFJGVRSQ-HYARGMPZSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines a benzothiazole ring, a pyrazolone core, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone core. The final step involves the introduction of the piperazine moiety through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one shares structural similarities with other benzothiazole derivatives and pyrazolone compounds.

Uniqueness

  • The unique combination of the benzothiazole ring, pyrazolone core, and piperazine moiety sets this compound apart from others. Its distinct structure contributes to its specific chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H26N6OS

Molecular Weight

398.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H26N6OS/c1-4-7-16-18(14(2)22-25-12-10-24(3)11-13-25)19(27)26(23-16)20-21-15-8-5-6-9-17(15)28-20/h5-6,8-9,23H,4,7,10-13H2,1-3H3/b22-14+

InChI Key

GFADTTAFJGVRSQ-HYARGMPZSA-N

Isomeric SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)/C(=N/N4CCN(CC4)C)/C

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NN4CCN(CC4)C)C

Origin of Product

United States

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